REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([Li])CCC.O1CCCC1.Br[C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[C:20]([F:25])[CH:19]=1>C(OCC)(=O)C.Cl.[Cl-].[Zn+2].[Cl-]>[F:25][C:20]1[CH:19]=[C:18]([C:3]2[CH:2]=[CH:1][CH:6]=[CH:5][CH:4]=2)[CH:23]=[CH:22][C:21]=1[CH3:24] |f:0.1,6.7.8|
|
Name
|
n-Butyllithiumhexane
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9.21 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.64 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
tetrakis(triphenylphosphyne)palladium
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Then, the solution is stirred for one hour at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Subsequent to this addition
|
Type
|
ADDITION
|
Details
|
is added to the solution at −78° C.
|
Type
|
STIRRING
|
Details
|
the solution is stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the solution is stirred for a day and a night
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
After the organic layer is washed with a saturated saline solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
it is concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |